Taraxasterol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de taraxasterol comienza con el escualeno, que sufre ciclación con oxígeno molecular, FAD y NADPH a través de la enzima escualeno epoxidasa para producir (2S)-2,3-oxidoescualeno. Este intermedio se pliega entonces en la conformación de silla, lo que conduce a una cascada de ciclaciones que forman el catión dammarénico. Los cambios de alquilo y las ciclaciones subsecuentes dan lugar a la formación del catión terciario taraxasterilo, que finalmente se desprotona para producir this compound .

Métodos de producción industrial: La producción industrial de this compound se logra principalmente mediante la extracción de dientes de león. Se han establecido enfoques biotecnológicos avanzados, incluyendo el cultivo de tejidos y las técnicas in vitro, para producir this compound de manera eficiente .

Análisis De Reacciones Químicas

Structural Characteristics

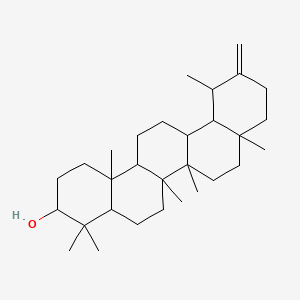

Taraxasterol ([Merck Index M10463] ) is a pentacyclic triterpene alcohol with:

-

Molecular formula : C₃₀H₅₀O

-

Molecular weight : 426.73 g/mol

-

Functional groups : Hydroxyl group (-OH) at position 3, methyl groups, and double bonds in the pentacyclic scaffold (confirmed by InChIKey:

XWMMEBCFHUKHEX-ZJJHUPNDSA-N) .

Table 1: Key Structural Features

| Property | Value |

|---|---|

| IUPAC Name | (3β,4α,14α,17β)-17-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,14-dimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

| Stereochemistry | Multiple chiral centers |

| Solubility | Lipophilic (predicted) |

Biochemical Interactions

While no traditional chemical reactions (e.g., oxidation, esterification) are documented, this compound modulates biological pathways through receptor and enzyme interactions:

(a) Anti-Crystallization Activity

-

Inhibits calcium oxalate (CaOx) crystallization by:

Table 2: Dose-Dependent Effects on CaOx Crystals

| Concentration (μg/mL) | CaOx Crystal Count (vs. Control) | COM Reduction (%) | COD Increase (%) |

|---|---|---|---|

| 2.5 | 247 → 11*** | 82.5 | 45.3 |

| 5.0 | 203 → 31*** | 75.1 | 38.7 |

***p < 0.001 vs. control

(b) Apoptosis Induction

-

Upregulates pro-apoptotic proteins:

-

Downregulates anti-apoptotic Bcl-2 (↓60% in hepatocellular carcinoma) .

(c) Anti-Inflammatory Mechanisms

-

Suppresses COX-2 and iNOS expression:

Signaling Pathway Modulation

This compound interacts with key cellular targets:

Table 3: Pathway-Specific Effects

| Pathway | Observed Effect | Study Model |

|---|---|---|

| PI3K/AKT | ↓ Phosphorylation of AKT | Prostate cancer |

| IL-6/STAT3 | ↓ STAT3 expression (↓35%) | Liver cancer |

| p53/p21 | ↓ p53/p21, ↑ cyclin D1 | Cardiovascular |

Research Gaps

-

No data on synthetic routes or degradation products.

-

Limited studies on covalent modifications (e.g., glycosylation, acetylation).

-

Mechanistic details of receptor binding remain unclear.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Taraxasterol exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 in various animal models. For instance, in a study involving lipopolysaccharide-induced endotoxic shock in mice, survival rates improved with this compound treatment, demonstrating its protective effects against inflammation .

- Antioxidant Activity : this compound has shown promise in combating oxidative stress, which is implicated in various chronic diseases. It enhances the expression of antioxidant proteins and mitigates oxidative damage in cellular models .

- Anticancer Properties : Several studies have highlighted the role of this compound in inhibiting cancer cell proliferation and metastasis. In prostate cancer models, this compound decreased cell adhesion, invasion, and migration significantly . Additionally, it has been shown to suppress tumor growth by inhibiting key signaling pathways involved in cancer progression .

2.1. Liver Protection

This compound has demonstrated protective effects against liver injury induced by ethanol and other toxic agents. In experimental models, it significantly reduced liver index and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential as a hepatoprotective agent .

2.2. Neuroprotection

Recent studies have explored the neuroprotective effects of this compound against neuronal death in neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

2.3. Anti-aging Effects

Research into the anti-aging properties of this compound reveals its ability to alleviate cellular senescence in lung cells. It enhances mitochondrial function and reduces markers associated with aging, thereby offering insights into its application for age-related diseases .

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

Mecanismo De Acción

El taraxasterol ejerce sus efectos a través de múltiples dianas y vías moleculares:

Antiinflamatorio: Inhibe la producción de citocinas y mediadores proinflamatorios.

Antioxidante: Capta radicales libres y regula al alza las enzimas antioxidantes.

Antineoplásico: Induce apoptosis y detención del ciclo celular en las células cancerosas mediante la regulación al alza de Hint1 y Bax, y la regulación a la baja de Bcl2 y ciclina D1

Comparación Con Compuestos Similares

El taraxasterol se compara con otros triterpenoides como la β-amirina, la α-amirina y el lupeol:

β-amirina: Propiedades antiinflamatorias y antioxidantes similares, pero difiere en su estructura molecular y actividades biológicas específicas.

α-amirina: Comparte propiedades antiinflamatorias pero tiene efectos farmacológicos distintos.

En conclusión, el this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades y mecanismos de acción únicos lo convierten en un tema valioso de investigación en curso.

Propiedades

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMEBCFHUKHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225.5 - 226 °C | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.